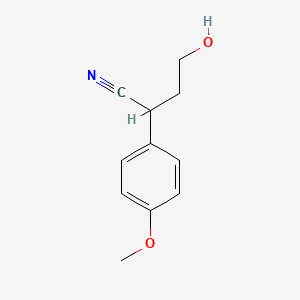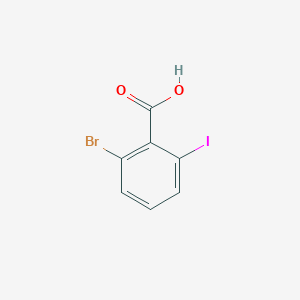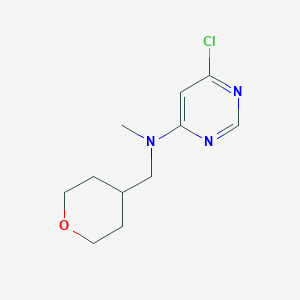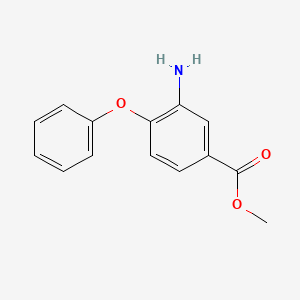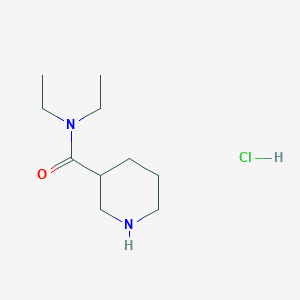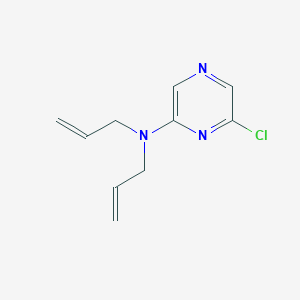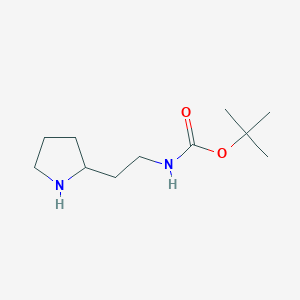
(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester
説明
“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.307 . It is also known by its IUPAC name, tert-butyl 2-(2-pyrrolidinyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for “(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, software tools that can interpret and visualize InChI codes may be used.Physical And Chemical Properties Analysis
“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a colorless liquid . It has a predicted boiling point of 319.8±15.0 °C and a predicted density of 0.986±0.06 g/cm3 . Its pKa is predicted to be 12.80±0.46 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrrolo[2,1-a]isoquinolines : The compound has been used in the diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, showcasing its application in complex organic synthesis (Garcia et al., 2006).
Crystallographic Studies : This compound was prepared from 3-amino-9-ethylcarbazole and characterized using various techniques including X-ray diffraction, demonstrating its utility in structural analysis and material characterization (Kant, Singh, & Agarwal, 2015).
Divergent and Solvent Dependent Reactions : The compound's reactivity was explored in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various products and providing insights into reaction mechanisms (Rossi et al., 2007).
Applications in Organic Chemistry
Reactivity of Oximino Carbonates and Carbamates : Studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have highlighted the compound's potential in organic synthetic processes (Kim, Lantrip, & Fuchs, 2001).
Asymmetric Aldol Routes : The compound has been utilized in highly stereoselective asymmetric aldol routes to create building blocks for novel protease inhibitors, demonstrating its relevance in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).
Preparation of Pyrrole Carboxylic Acid Esters : The facile preparation of SF5-substituted pyrrole carboxylic acid esters using the compound as a starting material highlights its utility in developing novel organic compounds (Dolbier & Zheng, 2009).
Role in Organic Synthesis and Analysis
Reactions with Singlet Oxygen : The compound's reaction with singlet oxygen to yield various pyrrole products, useful as precursors for prodigiosin, illustrates its role in synthetic organic chemistry (Wasserman et al., 2004).
The Hantzsch Pyrrole Synthesis : Utilized in the Hantzsch synthesis for generating ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, this compound serves as a key intermediate in the synthesis of complex pyrroles (Roomi & Macdonald, 1970).
Quantum Chemical Investigation : The compound's electronic properties such as HOMO, LUMO energy, and molecular densities were investigated, demonstrating its importance in quantum chemical studies (Bouklah et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159336 | |
| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester | |
CAS RN |
1263378-93-3 | |
| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



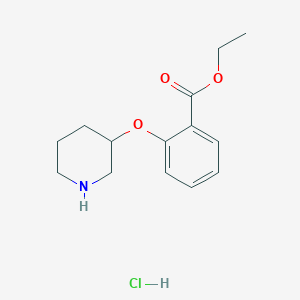
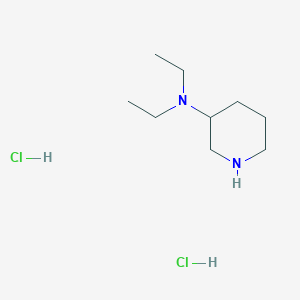
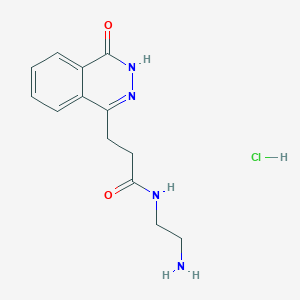
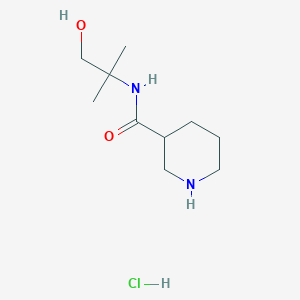
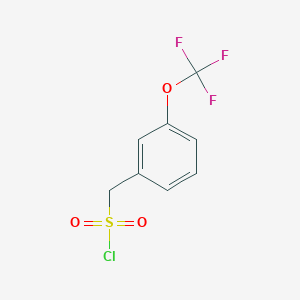
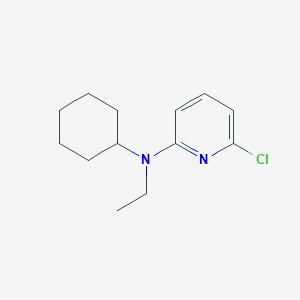
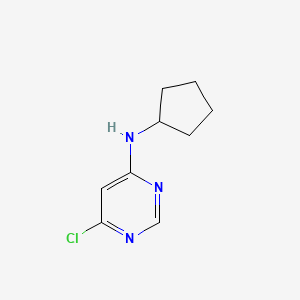
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)
